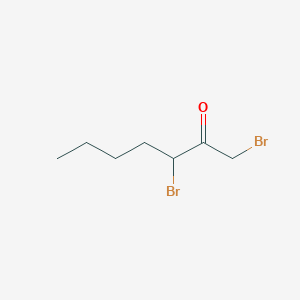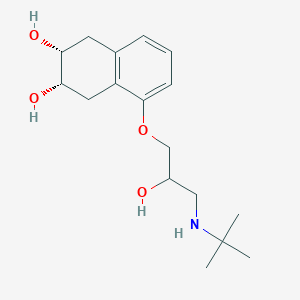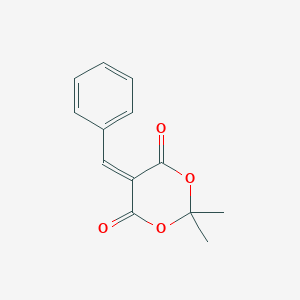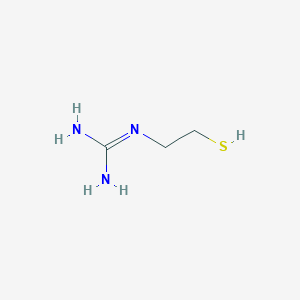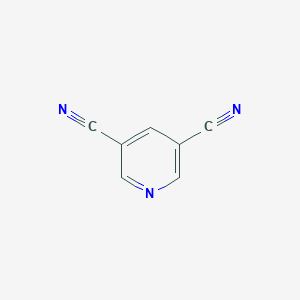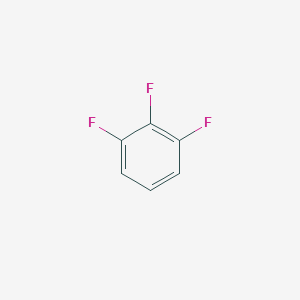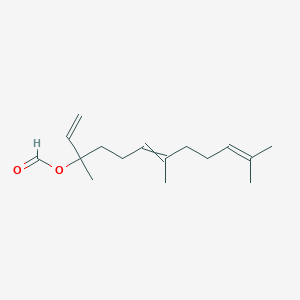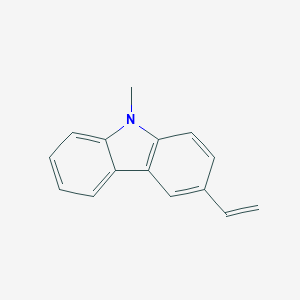
9-Methyl-3-vinyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-3-vinyl-9H-carbazole (MVK) is a heterocyclic organic compound that belongs to the carbazole family. It is a yellow crystalline solid that is used in various scientific research applications. MVK has been found to possess unique biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
The mechanism of action of 9-Methyl-3-vinyl-9H-carbazole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 9-Methyl-3-vinyl-9H-carbazole has also been found to inhibit the production of pro-inflammatory cytokines and nitric oxide, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
9-Methyl-3-vinyl-9H-carbazole has been found to possess unique biochemical and physiological effects. It has been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. 9-Methyl-3-vinyl-9H-carbazole has also been found to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes. In addition, 9-Methyl-3-vinyl-9H-carbazole has been found to increase the expression of heat shock proteins, which are involved in cellular stress response.
Avantages Et Limitations Des Expériences En Laboratoire
9-Methyl-3-vinyl-9H-carbazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 9-Methyl-3-vinyl-9H-carbazole is also soluble in common organic solvents, making it easy to handle in the lab. However, 9-Methyl-3-vinyl-9H-carbazole has some limitations for lab experiments. It is a toxic compound that requires careful handling. In addition, the mechanism of action of 9-Methyl-3-vinyl-9H-carbazole is not fully understood, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the research on 9-Methyl-3-vinyl-9H-carbazole. One direction is to investigate the potential of 9-Methyl-3-vinyl-9H-carbazole as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study the mechanism of action of 9-Methyl-3-vinyl-9H-carbazole in more detail. This could lead to the development of new drugs that target specific pathways involved in cancer and inflammation. Finally, the use of 9-Methyl-3-vinyl-9H-carbazole in the synthesis of OLEDs and as a fluorescent probe for the detection of metal ions could be further explored to improve their efficiency and sensitivity.
Conclusion:
In conclusion, 9-Methyl-3-vinyl-9H-carbazole is a promising compound for scientific research. It possesses unique biochemical and physiological effects and has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. The synthesis of 9-Methyl-3-vinyl-9H-carbazole is relatively easy, and it has several advantages for lab experiments. Future research on 9-Methyl-3-vinyl-9H-carbazole could lead to the development of new drugs for cancer and inflammatory diseases and improve the efficiency and sensitivity of OLEDs and fluorescent probes.
Méthodes De Synthèse
9-Methyl-3-vinyl-9H-carbazole can be synthesized using various methods. The most common method involves the reaction of 9H-carbazole with acetic anhydride and zinc chloride in the presence of a Lewis acid catalyst. This method yields 9-Methyl-3-vinyl-9H-carbazole as a yellow crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
9-Methyl-3-vinyl-9H-carbazole has been used in various scientific research applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. 9-Methyl-3-vinyl-9H-carbazole has also been used in the synthesis of organic light-emitting diodes (OLEDs) and as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
1486-08-4 |
|---|---|
Nom du produit |
9-Methyl-3-vinyl-9H-carbazole |
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-ethenyl-9-methylcarbazole |
InChI |
InChI=1S/C15H13N/c1-3-11-8-9-15-13(10-11)12-6-4-5-7-14(12)16(15)2/h3-10H,1H2,2H3 |
Clé InChI |
YNTFCIUHPYUCDD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |
SMILES canonique |
CN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |
Synonymes |
9-METHYL-3-VINYL-9H-CARBAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



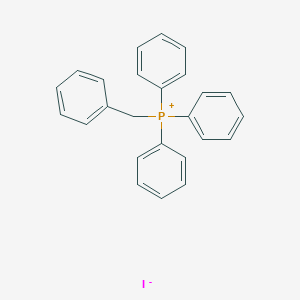
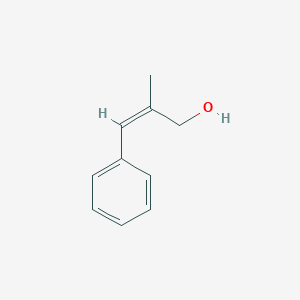
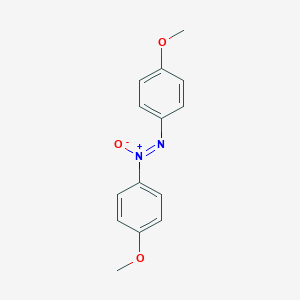
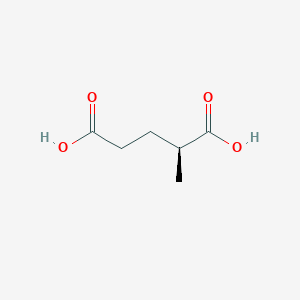
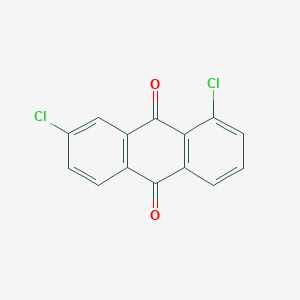
![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
